molecular formula C10H10N2O4 B2959505 4-(2-Methoxyethoxy)-3-nitrobenzonitrile CAS No. 1461713-27-8

4-(2-Methoxyethoxy)-3-nitrobenzonitrile

Cat. No.: B2959505
CAS No.: 1461713-27-8
M. Wt: 222.2
InChI Key: IGJJYVYYZMHHDU-UHFFFAOYSA-N
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Description

4-(2-Methoxyethoxy)-3-nitrobenzonitrile is an organic compound with a complex structure that includes a nitro group, a nitrile group, and a methoxyethoxy substituent on a benzene ring

Scientific Research Applications

4-(2-Methoxyethoxy)-3-nitrobenzonitrile has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Materials Science: The compound’s unique structure makes it useful in the design of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used in the study of enzyme interactions and as a probe in biochemical assays.

Safety and Hazards

The safety data sheet for a similar compound, 4-(2-methoxyethoxy)benzonitrile, indicates that it is flammable and may form explosive peroxides. Containers may explode when heated. Vapors may form explosive mixtures with air .

Future Directions

The future research directions for compounds like “4-(2-Methoxyethoxy)-3-nitrobenzonitrile” could involve their use in fluorescent chemosensors, which have applications in many diverse fields such as biology, physiology, pharmacology, and environmental sciences .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methoxyethoxy)-3-nitrobenzonitrile typically involves multiple steps. One common method starts with the nitration of 4-(2-Methoxyethoxy)benzonitrile to introduce the nitro group at the 3-position. This can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful temperature control to avoid side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions

4-(2-Methoxyethoxy)-3-nitrobenzonitrile undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The methoxyethoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

    Oxidation: Although less common, the compound can undergo oxidation reactions, particularly at the methoxyethoxy group, leading to the formation of aldehydes or carboxylic acids.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

    Oxidation: Potassium permanganate or chromium trioxide for oxidation reactions.

Major Products Formed

    Reduction: 4-(2-Methoxyethoxy)-3-aminobenzonitrile.

    Substitution: Various substituted benzonitriles depending on the nucleophile used.

    Oxidation: Corresponding aldehydes or carboxylic acids.

Mechanism of Action

The mechanism of action of 4-(2-Methoxyethoxy)-3-nitrobenzonitrile depends on its application. In reduction reactions, the nitro group is reduced to an amino group through the transfer of electrons and protons. In substitution reactions, the methoxyethoxy group is displaced by a nucleophile through a nucleophilic aromatic substitution mechanism.

Comparison with Similar Compounds

Similar Compounds

    4-(2-Methoxyethoxy)benzonitrile: Lacks the nitro group, making it less reactive in certain chemical reactions.

    3-Nitrobenzonitrile: Lacks the methoxyethoxy group, affecting its solubility and reactivity.

    4-Methoxy-3-nitrobenzonitrile: Similar but with a methoxy group instead of a methoxyethoxy group, influencing its chemical properties.

Uniqueness

4-(2-Methoxyethoxy)-3-nitrobenzonitrile is unique due to the presence of both the nitro and methoxyethoxy groups, which confer distinct reactivity and solubility properties. This combination makes it a versatile intermediate in organic synthesis and a valuable compound in materials science research.

Properties

IUPAC Name

4-(2-methoxyethoxy)-3-nitrobenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O4/c1-15-4-5-16-10-3-2-8(7-11)6-9(10)12(13)14/h2-3,6H,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGJJYVYYZMHHDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=C(C=C(C=C1)C#N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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